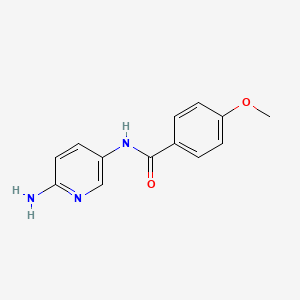

N-(6-aminopyridin-3-yl)-4-methoxybenzamide

Overview

Description

“N-(6-aminopyridin-3-yl)acetamide” is a compound that has been mentioned in various scientific resources . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for “N-(6-aminopyridin-3-yl)-4-methoxybenzamide” were not found, a study mentioned the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Molecular Structure Analysis

The molecular structure of “N-(6-aminopyridin-3-yl)acetamide” has been described in various resources . The molecular weight of this compound is 151.17 g/mol .

Physical And Chemical Properties Analysis

“N-(6-aminopyridin-3-yl)acetamide” is a powder at room temperature .

Scientific Research Applications

Cytotoxic Activity

“N-(6-aminopyridin-3-yl)-4-methoxybenzamide” and its derivatives have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the original compound, was found to be a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM) .

Anticancer Therapy

The compound has been used in the optimization of virtual screening hit compounds for anticancer therapy . It has been used as a scaffold for the design and synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds .

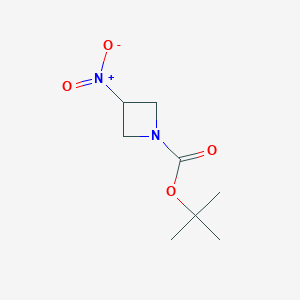

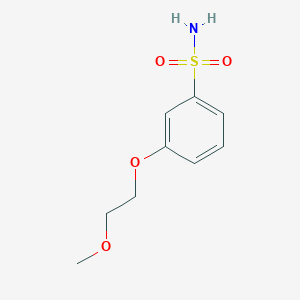

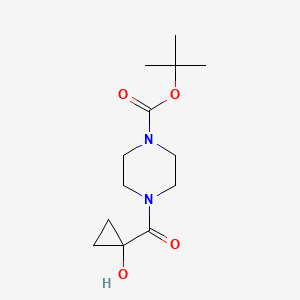

Synthesis of Piperazine-Containing Drugs

“N-(6-aminopyridin-3-yl)-4-methoxybenzamide” has been used in the synthesis of piperazine-containing drugs . The preparations involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .

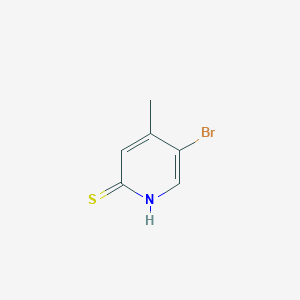

Inhibition of Myeloperoxidase (MPO)

The compound has been used in the discovery of aminopyridines that are potent mechanism-based inhibitors of MPO, with significant selectivity over the closely related thyroid peroxidase .

Future Directions

Mechanism of Action

Target of Action

The primary target of N-(6-aminopyridin-3-yl)-4-methoxybenzamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels .

Mode of Action

N-(6-aminopyridin-3-yl)-4-methoxybenzamide interacts with its target, VEGFR2, by binding to it . This binding inhibits the receptor’s activity, leading to changes in the signaling pathways that are initiated by VEGFR2 .

Biochemical Pathways

The interaction of N-(6-aminopyridin-3-yl)-4-methoxybenzamide with VEGFR2 affects various biochemical pathways. The most significant of these is the VEGF signaling pathway, which is involved in angiogenesis, the process of new blood vessel formation . By inhibiting VEGFR2, N-(6-aminopyridin-3-yl)-4-methoxybenzamide disrupts this pathway, potentially leading to reduced angiogenesis .

Result of Action

The molecular and cellular effects of N-(6-aminopyridin-3-yl)-4-methoxybenzamide’s action primarily involve the inhibition of angiogenesis . By binding to and inhibiting VEGFR2, the compound can potentially reduce the formation of new blood vessels . This could have significant implications in various pathological conditions where angiogenesis plays a key role, such as cancer .

properties

IUPAC Name |

N-(6-aminopyridin-3-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-11-5-2-9(3-6-11)13(17)16-10-4-7-12(14)15-8-10/h2-8H,1H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVHIBAFSOHCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-aminopyridin-3-yl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate](/img/structure/B1529194.png)